6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes bromine, iodine, and methoxy functional groups attached to a pyrazolopyridine core. The trityl group further enhances its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyridine core, followed by the introduction of bromine, iodine, and methoxy groups through electrophilic substitution reactions. The trityl group is usually added in the final step to protect the nitrogen atom in the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine and iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydrogenated pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of proteins, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
- 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
- 1-Trityl-1H-pyrazolo[4,3-b]pyridine
Uniqueness
6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for further functionalization. The trityl group also provides additional stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromo-3-iodo-5-methoxy-1-tritylpyrazolo[4,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrIN3O/c1-32-25-21(27)17-22-23(29-25)24(28)30-31(22)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLTWGUAPCEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147053 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351813-62-1 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351813-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.